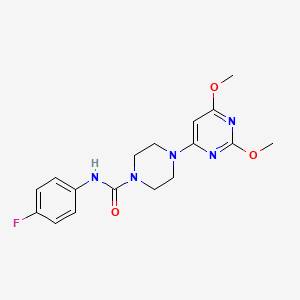

4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide

Description

4-(2,6-Dimethoxypyrimidin-4-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine core linked to a 2,6-dimethoxypyrimidin-4-yl group and a 4-fluorophenyl carboxamide moiety. The compound’s structure combines a heteroaromatic pyrimidine ring with fluorinated aromatic and piperazine components, features commonly associated with modulation of enzymatic and receptor targets. The 2,6-dimethoxy substitution on the pyrimidine ring may enhance metabolic stability and target binding, while the 4-fluorophenyl group contributes to lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name |

4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O3/c1-25-15-11-14(20-16(21-15)26-2)22-7-9-23(10-8-22)17(24)19-13-5-3-12(18)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGHWDSCVKBEOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology and herbicide applications. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a piperazine core substituted with a pyrimidine and a fluorophenyl moiety. Its chemical formula is .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antitumor Activity : Studies have indicated that compounds similar to this one exhibit significant cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of nucleoside transporters, which are crucial in cancer cell metabolism.

- Herbicidal Properties : As indicated in patent literature, derivatives of pyrimidine compounds have shown high herbicidal efficacy against a range of weeds, suggesting potential agricultural applications .

- Urease Inhibition : Recent studies have evaluated the urease inhibition activity of related compounds, which could imply similar effects for the target compound. Urease inhibitors are important in treating conditions related to urease-producing bacteria .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has provided insights into how modifications to the chemical structure can enhance biological activity:

- Pyrimidine Substitution : The presence of the dimethoxypyrimidine group appears to enhance binding affinity to target enzymes and receptors.

- Fluorophenyl Group : The introduction of a fluorine atom in the phenyl ring has been shown to increase lipophilicity and improve bioavailability .

Case Studies

- Inhibition of Equilibrative Nucleoside Transporters (ENTs) :

- Cytotoxicity Assessment :

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The pharmacological profile of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide can be contextualized through comparison with piperazine-carboxamide derivatives reported in the literature. Key structural variations and associated biological activities are summarized below:

Table 1: Comparative Analysis of Piperazine-1-carboxamide Derivatives

Structural and Functional Insights

Substituent-Driven Target Selectivity :

- The 2,6-dimethoxypyrimidin-4-yl group in the target compound distinguishes it from analogs like JNJ Compound A (dichlorophenyl) and BCTC (chloropyridinyl). This substitution may influence binding to kinases or nucleotide-binding enzymes, as dimethoxy-pyrimidine motifs are common in kinase inhibitors .

- 4-Fluorophenyl vs. 4-tert-butylphenyl (BCTC): Fluorine’s electronegativity enhances binding to aromatic pockets, whereas bulky tert-butyl groups improve hydrophobic interactions, as seen in TRPM8 antagonism .

Pharmacokinetic Considerations :

- The piperazine-carboxamide scaffold is retained across all analogs, ensuring moderate solubility and membrane permeability. For example, PKM-833’s chroman-piperazine hybrid exhibits enhanced brain penetration due to balanced lipophilicity .

Activity Trends :

- DGAT1 Inhibition : JNJ Compound A’s dichlorophenyl and methoxyphenyl groups are critical for DGAT1 potency, suggesting that electron-withdrawing substituents enhance enzymatic inhibition .

- TRPM8 Antagonism : BCTC’s 3-chloropyridinyl group is essential for TRPM8 binding, highlighting the role of halogens in channel blockade .

Discussion of Research Findings

While direct data for 4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide are unavailable, the following inferences can be drawn:

- Potential Targets: The compound’s dimethoxypyrimidine moiety may confer affinity for ATP-binding sites in kinases or sulfonamide-associated enzymes (e.g., carbonic anhydrase), as seen in structurally related sulfonamides .

- Selectivity Challenges: Minor substituent changes (e.g., replacing dimethoxypyrimidine with purine in Compound 64) drastically alter target profiles, emphasizing the need for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.